molecular formula C17H22BClO4 B14075438 (E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate CAS No. 1198615-71-2

(E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14075438
CAS No.: 1198615-71-2
M. Wt: 336.6 g/mol
InChI Key: PNQVFXPWOAOVGM-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-bromophenylboronic acid and ethyl acrylate.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 3-chloro-4-bromophenylboronic acid reacts with ethyl acrylate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may involve more robust purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with various molecular targets:

    Molecular Targets: The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

    Pathways Involved: The compound can participate in pathways involving boron chemistry, such as the formation of boronate complexes and the inhibition of enzymes that interact with boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    (E)-Ethyl 3-(3-chloro-4-boronophenyl)acrylate: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.

    (E)-Ethyl 3-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group.

Properties

CAS No.

1198615-71-2

Molecular Formula

C17H22BClO4

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl 3-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H22BClO4/c1-6-21-15(20)10-8-12-7-9-13(14(19)11-12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3

InChI Key

PNQVFXPWOAOVGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=CC(=O)OCC)Cl

Origin of Product

United States

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